2-Hydroxy-4-methoxybenzohydrazide
Overview
Description
2-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-methoxybenzohydrazide is the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin and browning of food . Therefore, inhibitors of tyrosinase can be beneficial agents in the cosmetic and pharmaceutical industries .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . The compound has been shown to exhibit strong inhibitory action against tyrosinase, with an IC50 value of 7.57 μM . This inhibitory action is approximately 2.5 times stronger than that of kojic acid, which is used as a positive control . The mechanism of action of this compound involves mixed-type inhibition .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin biosynthesis pathway . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin production. By inhibiting tyrosinase, the compound prevents the biosynthesis of melanin, which can lead to a decrease in skin pigmentation .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 182.18
Cellular Effects
It has been shown to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzohydrazide typically involves the reaction of 2-Hydroxy-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed:
Oxidation Products: Oxides and quinones.
Reduction Products: Amines and hydrazines.
Substitution Products: Substituted benzohydrazides and other derivatives.
Scientific Research Applications
2-Hydroxy-4-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzohydrazide can be compared with other similar compounds such as:
2-Hydroxybenzohydrazide: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxybenzohydrazide: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-4-methoxybenzoic acid: The precursor to this compound, with different functional groups and properties.
The uniqueness of this compound lies in the presence of both hydroxyl and methoxy groups, which contribute to its diverse reactivity and wide range of applications in scientific research.
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRCVWCZLIPZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376969 | |
Record name | 2-Hydroxy-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41697-08-9 | |
Record name | 2-Hydroxy-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the mechanism of action of these benzohydrazide derivatives as tyrosinase inhibitors?
A: [Mohammadi-Khanaposhtani et al., 2020] [] investigated the mechanism of action for compound 4d, revealing a mixed type of inhibition. This suggests that 4d interacts with both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the tyrosinase catalytic cycle. Molecular modeling studies further propose that 4d interacts with the copper-histidine complex within the tyrosinase active site. This interaction likely disrupts the enzyme's catalytic activity, ultimately inhibiting melanin production. Further investigations, including enzyme kinetic studies and spectroscopic analyses, are needed to fully elucidate the specific interactions and confirm the proposed mechanism of action.
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